1-(2-Chloro-1,1,2-trifluoroethoxy)propane
Overview
Description
1-(2-Chloro-1,1,2-trifluoroethoxy)propane is an organic compound with the molecular formula C5H8ClF3O It belongs to the family of trifluoromethyl ethers and is characterized by the presence of a chloro and trifluoroethoxy group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloro-1,1,2-trifluoroethoxy)propane can be synthesized through the reaction of 1,1,2-trifluoro-2-chloroethanol with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as solvent extraction and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-1,1,2-trifluoroethoxy)propane undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the trifluoroethoxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include alcohols and ketones.
Reduction: Products include alcohols.
Scientific Research Applications
1-(2-Chloro-1,1,2-trifluoroethoxy)propane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-1,1,2-trifluoroethoxy)propane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological processes and the exertion of its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-1,1,2-trifluoroethoxy)butane
- 1-(2-Chloro-1,1,2-trifluoroethoxy)ethane
- 1-(2-Chloro-1,1,2-trifluoroethoxy)pentane
Uniqueness
1-(2-Chloro-1,1,2-trifluoroethoxy)propane is unique due to its specific combination of chloro and trifluoroethoxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
Properties
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClF3O/c1-2-3-10-5(8,9)4(6)7/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQBXLDLDMFYQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C(F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70784406 | |
Record name | 1-(2-Chloro-1,1,2-trifluoroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70784406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380-43-8 | |
Record name | 1-(2-Chloro-1,1,2-trifluoroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70784406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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